Thesinine

Description

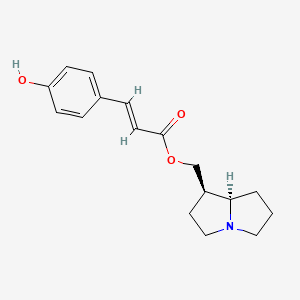

Structure

3D Structure

Properties

IUPAC Name |

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVNMXZPGWLUFZ-BNVCYRGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](CCN2C1)COC(=O)/C=C/C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031604 | |

| Record name | Thesinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-02-8 | |

| Record name | [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Thesinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thesinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THESININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQX78QNQ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thesinine: A Comprehensive Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thesinine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, including Thesium minkwitzianum and Borago officinalis (borage). As a member of the pyrrolizidine alkaloid class of compounds, this compound and its derivatives are of significant interest to researchers in natural product chemistry, toxicology, and drug development due to their biological activities. This technical guide provides a detailed overview of the structure and stereochemistry of this compound, including its absolute configuration and isomeric forms. It also outlines general experimental protocols for its isolation and structural elucidation and discusses its known and predicted biological activities and signaling pathways.

Chemical Structure and Properties

This compound is an ester of the necine base (+)-isoretronecanol and (E)-3-(4-hydroxyphenyl)prop-2-enoic acid (p-coumaric acid). Its chemical formula is C17H21NO3, with a molecular weight of 287.35 g/mol .

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| CAS Number | 488-02-8 | PubChem |

| Molecular Formula | C17H21NO3 | PubChem |

| Molecular Weight | 287.35 g/mol | PubChem |

| InChI | InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1 | PubChem |

| SMILES | C1C[C@@H]2--INVALID-LINK--COC(=O)/C=C/C3=CC=C(C=C3)O | PubChem |

Stereochemistry

The stereochemistry of this compound is critical to its structure and function. The molecule possesses two chiral centers in the pyrrolizidine core and a double bond in the necic acid moiety capable of E/Z isomerism.

-

Absolute Configuration : The IUPAC name specifies the absolute configuration at the two stereocenters as (1R, 8R). This configuration is crucial for its biological activity and interaction with molecular targets.

-

Geometric Isomerism : The double bond in the p-coumaric acid moiety is in the E (trans) configuration. The corresponding Z (cis) isomer, Z-thesinine, has also been reported, often found alongside the E isomer in natural sources.

-

Glycosylated Derivatives : this compound can also exist in glycosylated forms. For instance, this compound-4'-O-beta-D-glucoside has been isolated from Borago officinalis.[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in the public domain. However, data for its glycosylated derivatives and related pyrrolizidine alkaloids provide a basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Chemical Shifts of this compound-4'-O-beta-D-glucopyranoside (Data for a closely related derivative)

| Carbon Atom | Chemical Shift (ppm) |

| Pyrrolizidine Moiety | |

| C-1 | ~60-70 |

| C-2 | ~30-40 |

| C-3 | ~50-60 |

| C-5 | ~50-60 |

| C-6 | ~30-40 |

| C-7 | ~30-40 |

| C-8 | ~70-80 |

| C-9 | ~60-70 |

| Necic Acid Moiety | |

| C-1' | ~120-130 |

| C-2' | ~140-150 |

| C-3' | ~110-120 |

| C-4' | ~150-160 |

| C-5' | ~110-120 |

| C-6' | ~120-130 |

| C=O | ~160-170 |

Note: The chemical shifts are approximate and based on the glycosylated derivative. The actual values for this compound may vary.

X-ray Crystallography

A crystal structure for this compound has not been found in the crystallographic databases. Therefore, precise bond lengths and angles from X-ray diffraction are not available.

Experimental Protocols

General Protocol for Isolation and Purification of Pyrrolizidine Alkaloids

The following is a generalized workflow for the isolation and purification of pyrrolizidine alkaloids like this compound from plant material, based on common methods reported in the literature.[2]

References

Thesinine Biosynthesis in Lolium perenne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the thesinine biosynthesis pathway in perennial ryegrass (Lolium perenne). This compound and its derivatives are pyrrolizidine (B1209537) alkaloids (PAs), a class of secondary metabolites known for their role in plant defense and their potential toxicity. Understanding the biosynthesis of these compounds is crucial for agricultural applications, toxicology studies, and potential pharmaceutical development.

The Core Biosynthetic Pathway

The biosynthesis of this compound in Lolium perenne is a multi-step process that begins with common polyamines and culminates in the formation of a complex heterocyclic alkaloid. The pathway can be broadly divided into three key stages: the formation of the core intermediate homospermidine, the synthesis of the necine base, and the final esterification and glycosylation steps.

The initial and committed step in the biosynthesis of all pyrrolizidine alkaloids, including this compound, is the formation of homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) .[1] In Lolium perenne, HSS facilitates the transfer of an aminobutyl group from spermidine (B129725) to putrescine, yielding homospermidine. The presence of the gene encoding HSS, specifically LpHSS1, is strongly correlated with the production of this compound-rhamnosides in perennial ryegrass. Plants lacking this gene exhibit significantly lower levels of these PAs.

The second key enzyme in the pathway is homospermidine oxidase (HSO) , a copper-containing amine oxidase. HSO catalyzes the double oxidation of the primary amino groups of homospermidine, leading to the formation of a bicyclic aldehyde intermediate, 1-formylpyrrolizidine .

While the subsequent enzymatic steps in Lolium perenne have not been fully elucidated, it is understood that 1-formylpyrrolizidine undergoes further reduction and modification to form the necine base, (-)-isoretronecanol .[2] This necine base is then esterified with a necic acid to produce This compound . The final step in the pathway is the glycosylation of this compound, resulting in the formation of E- and Z-thesinine-O-4'-α-rhamnoside , the primary PAs found in Lolium perenne.[1]

Quantitative Data

Quantitative analysis of this compound and its derivatives in Lolium perenne is primarily achieved through liquid chromatography-mass spectrometry (LC-MS). The data is often presented as relative abundance due to the challenges in obtaining pure analytical standards for absolute quantification.

| Compound | m/z | Relative Abundance | Notes |

| This compound | 288.1 | Variable | The aglycone of the primary PAs. |

| E-Thesinine-O-4'-α-rhamnoside | 434.2 | High | One of the major PA conjugates in L. perenne. |

| Z-Thesinine-O-4'-α-rhamnoside | 434.2 | High | Stereoisomer of the E-form, also a major PA. |

| This compound-rhamnoside-glycoside | - | Variable | Further glycosylated derivatives have been detected. |

Enzyme Kinetics

Detailed kinetic parameters for the enzymes in the this compound biosynthesis pathway from Lolium perenne are not yet available in the literature. However, studies on homologous enzymes from other species provide some insight. For example, homospermidine synthase from the grass pea (Lathyrus sativus) has a Michaelis constant (Km) of 3.0 mM for its substrate putrescine.

Experimental Protocols

Analysis of this compound and its Derivatives by LC-MS

This protocol provides a general framework for the analysis of this compound and its rhamnosides in Lolium perenne plant material.

1. Sample Preparation:

- Lyophilize and grind fresh plant material to a fine powder.

- Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

- Add 1 mL of an extraction solvent (e.g., methanol/water, 80:20, v/v) containing a known concentration of an internal standard (e.g., retrorsine).

- Vortex the mixture vigorously for 1 minute.

- Sonicate for 30 minutes in a water bath.

- Centrifuge at 14,000 x g for 10 minutes.

- Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

2. LC-MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate the analytes of interest. For example, start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

- Ionization Mode: Positive electrospray ionization (ESI+).

- Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis. Key ions to monitor include m/z 288.1 for this compound and m/z 434.2 for this compound-rhamnosides.

Start [label="Plant Material", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Grinding [label="Lyophilize & Grind"];

Extraction [label="Solvent Extraction\nwith Internal Standard"];

Centrifugation [label="Centrifugation"];

Filtration [label="Filtration"];

LC_Separation [label="LC Separation\n(C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MS_Detection [label="MS Detection\n(ESI+)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Grinding;

Grinding -> Extraction;

Extraction -> Centrifugation;

Centrifugation -> Filtration;

Filtration -> LC_Separation;

LC_Separation -> MS_Detection;

MS_Detection -> Data_Analysis;

}

PCR-based Detection of the LpHSS1 Gene

This protocol outlines a method for the detection of the LpHSS1 gene, which is a key determinant of this compound biosynthesis in Lolium perenne.

1. DNA Extraction:

- Extract genomic DNA from fresh or frozen leaf tissue using a commercial plant DNA extraction kit or a standard CTAB protocol.

- Assess DNA quality and quantity using a spectrophotometer or fluorometer.

2. PCR Amplification:

- Primer Design: Design primers that specifically amplify a region of the LpHSS1 gene. As a starting point, primers can be designed based on the published sequences of HSS genes in Lolium perenne.

- PCR Reaction Mixture (25 µL):

- 10x PCR Buffer: 2.5 µL

- dNTPs (10 mM): 0.5 µL

- Forward Primer (10 µM): 1.0 µL

- Reverse Primer (10 µM): 1.0 µL

- Taq DNA Polymerase: 0.25 µL

- Genomic DNA (50 ng/µL): 1.0 µL

- Nuclease-free water: to 25 µL

- PCR Cycling Conditions:

- Initial Denaturation: 95°C for 5 minutes.

- 35 Cycles:

- Denaturation: 95°C for 30 seconds.

- Annealing: 55-60°C for 30 seconds (optimize based on primer Tm).

- Extension: 72°C for 1 minute (adjust based on expected amplicon size).

- Final Extension: 72°C for 10 minutes.

3. Gel Electrophoresis:

- Analyze the PCR products on a 1.5% agarose (B213101) gel stained with a DNA intercalating dye.

- Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates the presence of the LpHSS1 gene.

Start [label="Leaf Tissue", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

DNA_Extraction [label="Genomic DNA Extraction"];

PCR [label="PCR Amplification\nof LpHSS1", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Gel [label="Agarose Gel\nElectrophoresis"];

Visualization [label="Result Visualization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> DNA_Extraction;

DNA_Extraction -> PCR;

PCR -> Gel;

Gel -> Visualization;

}

Concluding Remarks

The biosynthesis of this compound in Lolium perenne is a specialized metabolic pathway with significant implications for agriculture and animal health. While the initial steps involving homospermidine synthase and homospermidine oxidase are relatively well-understood, further research is needed to fully characterize the downstream enzymes and regulatory mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working to unravel the complexities of this important biosynthetic pathway.

References

Thesinine and its Glycosides: A Technical Guide to Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thesinine, a pyrrolizidine (B1209537) alkaloid, and its glycosidic derivatives are secondary metabolites found in a select number of plant species. These compounds are of significant interest to the scientific community due to their potential biological activities and toxicological profiles. This technical guide provides a comprehensive overview of the natural sources of this compound and its glycosides, detailing their presence in various plant species. It outlines robust experimental protocols for their extraction, isolation, and purification. Furthermore, this document presents quantitative data on the concentration of these compounds in different plant materials and illustrates the key signaling pathways associated with their metabolic activation and subsequent cellular effects. This guide is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound and its Glycosides

This compound and its glycosides have been identified in several plant families, most notably the Boraginaceae, Poaceae, and Asteraceae. The primary plant sources are detailed below.

Borago officinalis (Borage)

Borago officinalis, commonly known as borage or starflower, is a well-documented source of this compound and its glucosides.[1][2][3][4] The seeds of the borage plant are particularly rich in these compounds.[1][4]

-

This compound-4'-O-β-D-glucoside: This is the most prominent glycosylated form of this compound found in borage seeds.[1]

-

This compound: The aglycone form, this compound, is also present.

-

Amabiline: Another pyrrolizidine alkaloid, amabiline, has been identified in borage seeds, albeit as a minor component.[1][4]

The leaves and flowers of Borago officinalis also contain pyrrolizidine alkaloids, including this compound, although typically at lower concentrations compared to the seeds.[2][3]

Lolium Species (Ryegrass)

Several species within the Lolium genus, commonly known as ryegrass, are known to produce this compound and its rhamnoside glycosides.[5] These compounds are of interest in agricultural science due to the widespread use of ryegrass as forage.

-

Z- and E-Thesinine-4'-O-α-L-rhamnoside: These stereoisomeric rhamnosides are characteristic of Lolium perenne (perennial ryegrass).[6]

-

This compound: The aglycone is also detected in Lolium species, potentially as a result of glycoside hydrolysis.[5][7]

The presence and concentration of these compounds can vary significantly among different Lolium species and even between individual plants.

Festuca arundinacea (Tall Fescue)

Festuca arundinacea, or tall fescue, another important forage grass, has been shown to contain this compound and its glycosides, similar to those found in Lolium species. The co-occurrence in these related grasses suggests a shared biosynthetic pathway.

-

E/Z-thesinine: The aglycone form has been identified in extracts of tall fescue.

-

This compound rhamnosides: Glycosidic forms, likely rhamnosides, are also present.

Tephroseris Species

The genus Tephroseris, belonging to the Asteraceae family, also contains this compound derivatives.

-

Tephroseris kirilowii : This species has been found to contain this compound-4′-O-α-l-rhamnoside.[8][9]

-

Tephroseris integrifolia : While this species is known to contain other pyrrolizidine alkaloids like senkirkine (B1680947) and otosenine, the presence of this compound itself is less documented.[10][11]

Quantitative Data

The concentration of this compound and its glycosides can vary depending on the plant species, the specific organ, developmental stage, and environmental conditions. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Compound | Concentration (% of Dry Weight) | Reference |

| Borago officinalis | Seeds | Crude Pyrrolizidine Alkaloids | 0.03% | [1][4] |

| Seeds | This compound-4'-O-β-D-glucoside | 0.02% | [1][4] | |

| Seeds | This compound-4'-O-β-D-glucoside | 0.1% - 0.5% | ||

| Seeds | Amabiline | 0.002% | [1][4] | |

| Leaves & Flowers | This compound and other PAs | Low concentrations reported | [2][3] | |

| Lolium perenne | Aerial parts | This compound & this compound-rhamnoside | Relative intensities measured; absolute quantification not consistently reported | [5] |

| Festuca arundinacea | Aerial parts | This compound & this compound-rhamnoside | Relative intensities measured; absolute quantification not consistently reported | |

| Tephroseris kirilowii | Whole plant | This compound-4′-O-α-l-rhamnoside | Not specified | [8][9] |

Experimental Protocols

The following section details a generalized methodology for the extraction, isolation, and purification of this compound and its glycosides from plant material. This protocol is a synthesis of various reported methods for pyrrolizidine alkaloid isolation.

Extraction

-

Sample Preparation: Air-dry the plant material (seeds, leaves, or whole plant) at room temperature or in an oven at 40-50°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill. For seeds with high oil content, such as Borago officinalis, defatting with a non-polar solvent like hexane (B92381) prior to extraction is recommended.

-

Solvent Extraction:

-

Method A: Maceration: Suspend the powdered plant material in an acidified methanol (B129727) or ethanol (B145695) solution (e.g., 0.5 M H₂SO₄ in 80% ethanol or 0.2% formic acid in 10% methanol). Stir the mixture at room temperature for 24-48 hours. Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

-

Method B: Reflux Extraction: Place the powdered plant material in a round-bottom flask with an appropriate volume of acidified methanol or ethanol. Heat the mixture to reflux for 4-6 hours. Allow to cool and filter.

-

-

Filtration and Concentration: Combine the extracts from the repeated extractions and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Acid-Base Partitioning

-

Acidification and Washing: Dissolve the crude extract in dilute acid (e.g., 0.5 M H₂SO₄). Wash the acidic solution with a non-polar organic solvent such as dichloromethane (B109758) or diethyl ether to remove lipids and other non-basic compounds. Discard the organic phase.

-

Basification and Extraction: Make the aqueous phase alkaline (pH 9-10) by the dropwise addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, while cooling in an ice bath. Extract the alkaloids from the basified aqueous solution with a polar organic solvent like chloroform (B151607) or a chloroform/methanol mixture (e.g., 3:1 v/v). Repeat the extraction three to five times.

-

Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification

-

Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica (B1680970) gel or alumina. Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol). Collect fractions and monitor by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the fractions containing the target compounds to preparative HPLC on a C18 reversed-phase column. Use a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), in an isocratic or gradient elution mode.

Characterization

The structure and purity of the isolated this compound and its glycosides can be confirmed using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic electronic transitions.

Signaling Pathways and Biological Interactions

This compound, as a pyrrolizidine alkaloid (PA), is primarily known for its toxicological effects, which are initiated by metabolic activation in the liver. The following section and diagram illustrate the proposed signaling pathway for PA-induced hepatotoxicity.

Metabolic Activation and Detoxification

In the liver, PAs are metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These reactive metabolites can then undergo several transformations. One pathway involves conjugation with glutathione (B108866) (GSH), which is generally considered a detoxification step. However, the resulting glutathione conjugates can still be reactive.

Induction of Cellular Damage and Apoptosis

The reactive pyrrolic metabolites can bind to cellular macromolecules, including DNA and proteins, forming adducts. This leads to cellular damage, oxidative stress, and the initiation of apoptosis (programmed cell death) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

-

Extrinsic Pathway: The binding of ligands such as Tumor Necrosis Factor (TNF) and Fas Ligand (FasL) to their respective receptors (TNFR and FasR) can trigger a signaling cascade involving adaptor proteins like FADD and TRADD, leading to the activation of caspase-8 and subsequent executioner caspases.

-

Intrinsic Pathway: DNA damage and oxidative stress can lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c, which, along with Apaf-1, activates caspase-9 and the downstream caspase cascade.

The culmination of these pathways is the activation of executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

Caption: this compound-induced hepatotoxicity signaling pathway.

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources, quantitative occurrence, isolation methodologies, and biological interaction pathways of this compound and its glycosides. The primary plant sources identified are Borago officinalis, Lolium species, Festuca arundinacea, and Tephroseris species. While quantitative data for borage seeds is available, further research is needed to accurately quantify these compounds in other plant sources and tissues. The provided experimental protocols offer a robust framework for the isolation and purification of these compounds, and the illustrated signaling pathway highlights the critical role of metabolic activation in their toxicological effects. This compilation of information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and toxicology, and will aid in the future investigation and potential application of these intriguing compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Introduction [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Biological Activity of Thesinine-4'-O-beta-D-glucoside

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document serves as a technical guide concerning the biological activity of thesinine-4'-O-beta-D-glucoside, a glycosylated pyrrolizidine (B1209537) alkaloid. A comprehensive review of publicly available scientific literature reveals that while the compound has been successfully isolated and structurally characterized, there is a significant lack of data on its specific biological activities. This compound-4'-O-beta-D-glucoside was first identified in the seeds of Borago officinalis (borage).[1] As a member of the pyrrolizidine alkaloid (PA) class of compounds, it is structurally related to molecules known for their potential toxicity, particularly hepatotoxicity, which is a characteristic of many unsaturated PAs.[2][3][4][5][6] However, specific experimental data detailing the pharmacological or toxicological profile of this compound-4'-O-beta-D-glucoside is not available in the current body of scientific literature. This guide summarizes the known information and highlights the current knowledge gap regarding this compound's biological effects.

Introduction to this compound-4'-O-beta-D-glucoside

This compound-4'-O-beta-D-glucoside is a naturally occurring compound classified as a glycosylated pyrrolizidine alkaloid.

Chemical Structure and Properties:

-

Molecular Formula: C₂₃H₃₁NO₈

-

Structure: Composed of a this compound aglycone (an ester of isoretronecanol (B1229980) and E-p-coumaric acid) linked to a beta-D-glucose molecule at the 4'-position of the coumaric acid moiety.

-

Source: It has been isolated from the aqueous methanol (B129727) extract of dried, defatted seeds of Borago officinalis.[1]

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by plants, often as a defense mechanism against herbivores.[2][4] They are known for their structural diversity and wide range of biological effects.[2][3] The toxicity of many PAs, particularly their ability to cause liver damage, is a significant area of research.[7][8]

Biological Activity and Pharmacology: A Knowledge Gap

Despite the structural elucidation of this compound-4'-O-beta-D-glucoside, there is a notable absence of published research detailing its specific biological activities. Searches of extensive scientific databases did not yield any in vivo or in vitro studies that have investigated the pharmacological or toxicological effects of this particular glycosylated PA.

Consequently, it is not possible to provide quantitative data such as IC₅₀ or EC₅₀ values, nor are there established experimental protocols for assessing its biological activity. Furthermore, no signaling pathways have been identified as being modulated by this compound-4'-O-beta-D-glucoside.

Contextual Information from Related Compounds

While direct data is lacking, some context can be inferred from the broader class of pyrrolizidine alkaloids and its aglycone, this compound.

This compound (Aglycone)

Mature seeds of Borago officinalis have been found to contain this compound.[4] Like its glycoside, there is a scarcity of specific biological activity data for this compound itself in the readily available literature.

Glycosylated Pyrrolizidine Alkaloids

Glycosylation is a modification that can significantly alter the physicochemical properties of a molecule, including its solubility, stability, and bioavailability. This, in turn, can affect its biological activity and toxicity. In the context of PAs, glycosylation is a less common modification.[2] The impact of the glucose moiety on the biological activity of this compound has not been experimentally determined.

General Biological Activities of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids as a class are well-known for their potential toxicity.[9][10] The primary concern associated with many PAs is hepatotoxicity (liver damage), which can lead to conditions such as hepatic sinusoidal obstruction syndrome.[6] Genotoxicity and carcinogenicity are also associated with certain PAs.[6][8] The toxicity of these compounds is often dependent on the presence of a 1,2-unsaturated necine base, which can be metabolized in the liver to form reactive pyrrolic esters that bind to cellular macromolecules.[11]

Conversely, some PAs have been investigated for potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[12][13][14] Certain polyhydroxylated PAs have even shown anti-HIV activity.[3][15] It is crucial to emphasize that these are general properties of the broader class of compounds, and it cannot be assumed that this compound-4'-O-beta-D-glucoside exhibits any of these effects without direct experimental evidence.

Experimental Protocols: A Call for Future Research

Given the absence of biological data, this section outlines a hypothetical, generalized workflow for the initial biological characterization of this compound-4'-O-beta-D-glucoside. This serves as a guide for future research endeavors.

Potential Signaling Pathways for Investigation

Should future research indicate biological activity, several signaling pathways could be relevant for investigation, based on the activities of other natural products. A logical diagram for prioritizing these investigations is presented below.

Conclusion and Future Directions

This compound-4'-O-beta-D-glucoside is a structurally characterized natural product from Borago officinalis. However, a significant gap exists in the scientific literature regarding its biological activity. Without experimental data, any discussion of its pharmacological effects, mechanisms of action, or potential therapeutic applications remains speculative.

Future research should prioritize a systematic evaluation of this compound, beginning with a broad panel of in vitro assays to screen for cytotoxicity, antioxidant, anti-inflammatory, and other potential activities. Positive results from these screens would then justify more in-depth mechanistic studies and potential in vivo evaluation. Given the known toxicities of related pyrrolizidine alkaloids, a thorough toxicological assessment would be a critical component of any future research program. This would be essential to determine if this compound-4'-O-beta-D-glucoside holds any promise as a therapeutic agent or poses a health risk.

References

- 1. This compound-4'-O-beta-D-glucoside the first glycosylated plant pyrrolizidine alkaloid from Borago officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Pyrrolizidine alkaloids and health risk of three Boraginaceae used in TCM [frontiersin.org]

- 7. Analysis of Levels of the Pyrrolizidine Alkaloid Lycopsamine in Borage and Control Honeys | National Agricultural Library [nal.usda.gov]

- 8. mdpi.com [mdpi.com]

- 9. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Plant Alkaloids Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Thesinine: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide synthesizes the currently available data on the in vitro mechanism of action of thesinine. It is important to note that direct experimental validation of this compound's specific mechanisms is limited in publicly accessible literature. Much of the detailed mechanistic information is based on computational predictions and studies on the broader class of pyrrolizidine (B1209537) alkaloids (PAs), to which this compound belongs. This document is intended for research and informational purposes and should not be considered as a definitive statement on the established biological functions of this compound.

Executive Summary

This compound is a pyrrolizidine alkaloid (PA) identified in several plant species, including Tephroseris flammea and Borago officinalis. While comprehensive in vitro studies on this compound are not extensively documented, computational analyses have predicted its interaction with key signaling proteins implicated in skin aging and cellular regulation. Broader research on pyrrolizidine alkaloids suggests a range of in vitro effects, including cytotoxicity, cell cycle arrest, and induction of apoptosis, primarily following metabolic activation. This guide provides a detailed overview of the predicted molecular interactions of this compound and the known in vitro effects of the PA class, alongside relevant experimental protocols to facilitate further investigation.

Predicted Molecular Targets of this compound

A systems pharmacology study integrating metabolomics of Tephroseris flammea with molecular docking has identified potential protein targets for this compound. These in silico findings suggest that this compound may modulate signaling pathways associated with inflammation and matrix degradation, which are relevant to skin aging.

Data from Molecular Docking Studies

The following table summarizes the predicted binding of this compound to key proteins, as determined by molecular dynamics simulations. It is crucial to underscore that these are computational predictions and await experimental validation.

| Target Protein | Protein Family | Predicted Biological Role | PDB ID(s) Used in Study |

| AKT1 | Serine/Threonine Kinase | Cell survival, proliferation, inflammation | 1UNQ |

| MMP9 | Matrix Metalloproteinase | Extracellular matrix degradation | 4H3X |

| MAPK3 (ERK1) | Mitogen-Activated Protein Kinase | Signal transduction, cell proliferation, differentiation | 4QTB |

| MAPK14 (p38) | Mitogen-Activated Protein Kinase | Inflammatory response, apoptosis | 3LFA |

General In Vitro Mechanism of Action of Pyrrolizidine Alkaloids

This compound belongs to the pyrrolizidine alkaloid class of compounds. The in vitro biological activities of many PAs are dependent on their metabolic activation, typically by cytochrome P450 enzymes, into reactive pyrrolic esters. These metabolites are capable of interacting with cellular macromolecules.

Cytotoxicity

Many pyrrolizidine alkaloids exhibit cytotoxic effects in various cell lines in a dose- and time-dependent manner. This is often a result of the formation of reactive metabolites that can damage cellular components.

Cell Cycle Arrest

Transcriptomic and flow cytometry studies on several PAs have demonstrated their ability to disrupt cell cycle progression.[1][2] Treatment with certain PAs can lead to an accumulation of cells in the S and G2/M phases of the cell cycle, indicating the activation of cell cycle checkpoints, likely in response to DNA damage.[1][3]

DNA Damage and Apoptosis

The reactive metabolites of PAs can act as alkylating agents, forming adducts with DNA and proteins. This can lead to DNA damage, triggering cellular repair mechanisms.[4] If the damage is too severe to be repaired, it can lead to the induction of apoptosis (programmed cell death). Several studies have shown that PAs can induce apoptosis, characterized by the activation of caspases and changes in mitochondrial membrane potential.

Signaling Pathways

Based on the predicted targets of this compound and the known effects of related compounds, several signaling pathways are of interest for further investigation.

Predicted this compound-Modulated Signaling Pathway

The molecular docking studies suggest that this compound may interact with components of the PI3K/Akt and MAPK signaling pathways.[5] These pathways are central to the regulation of numerous cellular processes.

General Pyrrolizidine Alkaloid-Induced DNA Damage and Cell Cycle Arrest Pathway

The following diagram illustrates the general mechanism by which many pyrrolizidine alkaloids are thought to exert their cytotoxic effects in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the in vitro validation of this compound's mechanism of action.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cell line of interest (e.g., human dermal fibroblasts, HepG2)

-

Complete culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with desired concentrations of this compound for 24 hours.

-

Harvest the cells, wash with PBS, and obtain a cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing and incubate at 4°C for at least 30 minutes.

-

Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Molecular Docking Protocol

This provides a general workflow for in silico prediction of ligand-protein interactions.

-

Materials:

-

Molecular modeling software (e.g., Schrödinger Maestro, AutoDock)

-

3D structure of the target protein (from Protein Data Bank - PDB)

-

3D structure of this compound

-

-

Protocol:

-

Protein Preparation: Retrieve the 3D structure of the target protein from the PDB. Prepare the protein by removing water molecules, adding hydrogens, and assigning bond orders.

-

Ligand Preparation: Generate the 3D structure of this compound and minimize its energy.

-

Receptor Grid Generation: Define the binding site on the protein, often based on the location of a co-crystallized ligand.

-

Docking: Dock the prepared this compound structure into the defined receptor grid using a chosen docking algorithm.

-

Analysis: Analyze the resulting poses based on docking scores and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's amino acid residues.

-

Conclusion and Future Directions

The current body of evidence suggests that this compound, a pyrrolizidine alkaloid, may exert its biological effects through the modulation of key signaling pathways such as PI3K/Akt and MAPK, as predicted by computational models.[5] While these in silico studies provide a valuable starting point, they necessitate rigorous experimental validation. Future in vitro research should focus on confirming the predicted protein-ligand interactions and elucidating the downstream cellular consequences. Furthermore, investigating the metabolic activation of this compound and its potential for DNA adduction and cell cycle disruption, as observed with other pyrrolizidine alkaloids, will be crucial in fully characterizing its in vitro mechanism of action and toxicological profile. The experimental protocols outlined in this guide provide a framework for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Thesinine from Borago officinalis: A Technical Guide to Its Discovery, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine (B1209537) alkaloid thesinine, a significant secondary metabolite found in Borago officinalis (borage). The document details its discovery, outlines detailed protocols for its isolation and purification, presents quantitative data, and illustrates key experimental and metabolic pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and Chemical Profile

This compound is a pyrrolizidine alkaloid first reported in Borago officinalis by Dodson and Stermitz in 1986.[1] It is structurally characterized as an ester of the necine base (+)-isoretronecanol and E-p-coumaric acid.[1] A significant related compound also isolated from borage is this compound-4'-O-beta-D-glucoside, a glycosylated form of this compound, which was the first glycosylated plant pyrrolizidine alkaloid to be identified.[2][3] This glycoside is particularly abundant in the seeds of the plant.[2][4]

Pyrrolizidine alkaloids (PAs) are a class of heterocyclic secondary metabolites that plants primarily produce as a defense mechanism against herbivores.[5] this compound is found in various parts of the Borago officinalis plant, with the highest concentrations typically located in the flowers and seeds.[1]

Quantitative Data

The concentration of this compound and related alkaloids in Borago officinalis can vary. The following table summarizes the reported quantitative data for this compound content in the seeds.

| Compound | Plant Part | Concentration (% of dry weight) | Reference |

| Crude Alkaloids | Seeds | 0.03% | [1] |

| This compound | Seeds | 0.02% | [1] |

| Amabiline | Seeds | 0.002% | [1] |

| This compound-4'-O-β-D-glucoside | Seeds | 0.1% - 0.5% | [4] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structural elucidation of this compound from Borago officinalis, primarily from the seeds where it is most concentrated.

Extraction of this compound

A common method for the extraction of this compound and its glycoside from Borago officinalis seeds involves solvent extraction. An optimized and efficient procedure is as follows:

Objective: To extract crude pyrrolizidine alkaloids, including this compound, from dried plant material.

Materials and Reagents:

-

Dried, defatted seeds of Borago officinalis

-

Methanol (B129727) (MeOH)

-

Formic acid (HCOOH)

-

Deionized water

-

Grinder or mill

-

Extraction vessel (e.g., Erlenmeyer flask)

-

Shaking incubator or magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Sample Preparation: The dried seeds of Borago officinalis are finely ground to a powder to increase the surface area for extraction. The powdered material is then defatted using a non-polar solvent like hexane (B92381) to remove lipids, which can interfere with subsequent steps.

-

Extraction Solvent Preparation: An extraction solvent of 10% aqueous methanol containing 0.2% formic acid is prepared. The acidic condition helps in the protonation of the alkaloids, increasing their solubility in the polar solvent.

-

Extraction Process: The defatted seed powder is suspended in the extraction solvent in an extraction vessel.

-

Incubation: The suspension is agitated for 60 minutes at a controlled temperature of 47.5 °C.[6][7] This can be achieved using a shaking incubator or a stirred-tank reactor.

-

Filtration: The mixture is filtered to separate the solid plant material from the liquid extract containing the alkaloids.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the methanol and water, yielding a crude alkaloid extract.

Isolation and Purification

The crude extract is a complex mixture of compounds. Chromatographic techniques are employed for the isolation and purification of this compound.

Objective: To separate and purify this compound from the crude extract.

Materials and Reagents:

-

Crude alkaloid extract

-

Chromatography system (e.g., Thin-Layer Chromatography (TLC), Column Chromatography, High-Performance Liquid Chromatography (HPLC))

-

Appropriate stationary phase (e.g., silica (B1680970) gel for column chromatography, C18 for HPLC)

-

Mobile phase solvents (e.g., mixtures of methanol, water, acetonitrile, with or without modifiers like formic acid)

Procedure:

-

Initial Separation (Column Chromatography): The crude extract is often first subjected to column chromatography over a silica gel stationary phase. A gradient of solvents with increasing polarity is used to elute different fractions.

-

Fraction Analysis (TLC): The collected fractions are analyzed by TLC to identify those containing this compound. This is done by comparing the retention factor (Rf) of the spots with a known standard of this compound, if available.

-

Fine Purification (HPLC): The fractions enriched with this compound are then subjected to preparative HPLC for final purification. A C18 column is commonly used with a mobile phase tailored to achieve good separation of the target compound.

-

Purity Assessment: The purity of the isolated this compound is confirmed using analytical HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

Structural Elucidation

The definitive identification and structural confirmation of the isolated compound as this compound are achieved through spectroscopic methods.

Objective: To confirm the chemical structure of the isolated compound.

Techniques:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry provides the exact mass, which allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure. These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule. The structure of this compound-4'-O-beta-D-glucoside was established using these spectroscopic methods.[2][3]

Visualized Workflows and Pathways

Isolation and Identification Workflow

The following diagram illustrates the general workflow for the isolation and identification of this compound from Borago officinalis.

Caption: Workflow for this compound Isolation and Identification.

Metabolic Toxification Pathway of Pyrrolizidine Alkaloids

This compound, being a 1,2-unsaturated pyrrolizidine alkaloid, is subject to metabolic activation in the liver, which is the primary mechanism of its toxicity. The following diagram illustrates this general pathway.

Caption: Metabolic Toxification of Pyrrolizidine Alkaloids.

Biological Activity and Toxicology

This compound belongs to the class of 1,2-unsaturated pyrrolizidine alkaloids, which are known for their potential toxicity, particularly hepatotoxicity. The toxicity is not inherent to the parent alkaloid but results from its metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily form covalent bonds with cellular macromolecules such as proteins and DNA, leading to the formation of adducts and cross-links. This cellular damage is the underlying cause of the observed hepatotoxic and genotoxic effects. While much of the research on the biological activity of Borago officinalis focuses on the antioxidant and anti-inflammatory properties of its phenolic compounds and the benefits of its seed oil, the presence of this compound necessitates careful consideration of its potential toxicological implications, especially in the context of herbal remedies and supplements.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-4'-O-beta-D-glucoside the first glycosylated plant pyrrolizidine alkaloid from Borago officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolizidine alkaloids in borage (Borago officinalis): Comprehensive profiling and development of a validated LC-MS/MS method for quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Theanine in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-theanine, a non-proteinogenic amino acid predominantly found in tea plants (Camellia sinensis), is a key metabolite influencing not only the characteristic flavor of tea but also the plant's resilience to environmental challenges. While its role in conferring tolerance to abiotic stresses such as salinity, drought, and temperature fluctuations is well-documented, emerging evidence suggests a multifaceted role in plant defense against biotic threats, including pathogens and herbivores. This technical guide provides an in-depth analysis of the current understanding of theanine's function in plant defense, detailing its biosynthesis, its role in signaling cascades, and its direct and indirect contributions to plant immunity. This document summarizes key quantitative data, presents detailed experimental methodologies for core assays, and visualizes the involved biochemical pathways to serve as a comprehensive resource for researchers in plant science and related fields.

Theanine Biosynthesis and Transport

Theanine (γ-glutamyl-L-ethylamide) is primarily synthesized in the roots of the tea plant and subsequently transported to the leaves via the xylem.[1][2] The biosynthesis pathway involves the enzymatic condensation of L-glutamic acid and ethylamine, a reaction catalyzed by theanine synthetase (TS), also known as glutamine synthetase (GS)-like protein (CsTSI).[3][4]

The key precursors are derived from primary metabolism:

-

L-glutamic acid: A central amino acid in nitrogen metabolism.

-

Ethylamine: Primarily produced from the decarboxylation of alanine (B10760859) by alanine decarboxylase (AlaDC).[5][6]

Several key enzymes and their corresponding genes have been identified in Camellia sinensis, including CsTS, CsGS, and CsAlaDC.[5][7] The expression of these genes is subject to regulation by various environmental factors, including nitrogen availability and abiotic stress, which in turn modulates theanine accumulation.[3][6]

Role in Abiotic Stress Defense

A substantial body of evidence supports the crucial role of theanine in enhancing plant tolerance to a range of abiotic stresses. The primary mechanism appears to be the modulation of redox homeostasis, thereby mitigating oxidative damage caused by an over-accumulation of reactive oxygen species (ROS).[6][8]

Regulation of Antioxidant Enzyme Activity

Exogenous application of theanine has been shown to bolster the activity of key antioxidant enzymes.[6][8] This enzymatic detoxification of ROS is a cornerstone of theanine-induced stress tolerance. The principal enzymes involved are:

-

Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Ascorbate (B8700270) Peroxidase (APX): Reduces hydrogen peroxide to water using ascorbate as the specific electron donor.

Theanine as a Signaling Molecule in Stress Response

Theanine is not merely a passive osmolyte or antioxidant precursor; it actively participates in stress signaling. It has been demonstrated that theanine can influence the expression of genes involved in stress tolerance and antioxidant defense.[8][9] A key aspect of this signaling role is its interaction with hydrogen peroxide (H₂O₂). While H₂O₂ is a damaging ROS at high concentrations, at lower levels, it functions as a critical second messenger in various signaling pathways. Theanine appears to modulate H₂O₂ accumulation, thereby influencing downstream responses such as lateral root development and stress adaptation.[9][10]

Quantitative Data on Theanine-Mediated Abiotic Stress Tolerance

The following table summarizes quantitative findings from studies investigating the effect of exogenous theanine application on abiotic stress tolerance.

| Stressor | Plant Species | Theanine Concentration | Observed Effects | Reference(s) |

| Salt Stress | Camellia sinensis | 10 mM | Alleviated salt stress damage, reduced ROS accumulation, increased SOD, CAT, and APX activities. | [8] |

| Salt Stress | Arabidopsis thaliana | Not specified | Enhanced salt stress tolerance. | [8] |

| Drought & Low K+ | Nicotiana tabacum (Tobacco) | 0.25 mM (drought) | Enhanced resistance to drought stress. | [3] |

| Oxidative Damage | Nicotiana tabacum (Tobacco) | 0.1 and 0.2 mmol·L⁻¹ | Increased reduced glutathione (B108866) (GSH) and proline content, enhanced antioxidant enzyme activity. | [6] |

Role in Biotic Stress Defense

The role of theanine in defense against pathogens and herbivores is less characterized than its function in abiotic stress tolerance, but recent metabolomic and in vitro studies provide compelling evidence for its involvement.

Changes in Theanine Levels upon Biotic Attack

Metabolomic profiling of Camellia sinensis in response to biotic stress reveals dynamic changes in theanine concentrations, suggesting its participation in the defense response.

-

Pathogen Infection: Infection with fungal pathogens such as those causing brown blight and other alpine foliar diseases has been shown to lead to a significant decrease in theanine accumulation in tea leaves.[2]

-

Herbivore Infestation: The response to herbivory appears to be herbivore-specific. While feeding by the tea green leafhopper (Empoasca (Matsumurasca) onukii) did not significantly alter theanine levels, infestation by the tea geometrid (Ectropis obliqua) resulted in an increase in theanine content.[11] In general, severe herbivory can lead to a great reduction in the overall levels of amino acids.[12]

Direct Antimicrobial Activity

While changes in endogenous levels suggest a role in the defense response, direct antimicrobial activity has also been demonstrated.

-

Inhibition of Fungal Growth: Exogenous application of L-theanine at high concentrations (20 mg/mL and 40 mg/mL) has been shown to significantly inhibit the mycelial growth and sporulation of Pestalotiopsis theae, the causative agent of tea grey blight disease, in vitro.[4] This suggests that at sufficient concentrations, theanine can act as a direct defense compound.

Interaction with Plant Defense Signaling Pathways

Herbivore and pathogen attacks on tea plants are known to activate classical defense signaling pathways mediated by jasmonic acid (JA) and salicylic (B10762653) acid (SA).[3][11] While a direct regulatory link between theanine and the JA/SA pathways has not been fully elucidated, its role in modulating ROS, which are known to interact with these hormone signaling cascades, suggests a potential for indirect influence. The observed changes in theanine levels during biotic stress occur concurrently with the activation of these pathways.

Signaling Pathways and Experimental Workflows

Theanine Biosynthesis Pathway

Caption: Simplified biosynthesis pathway of L-theanine in tea plant roots.

Theanine's Role in Abiotic Stress Mitigation via ROS Homeostasis

Caption: Theanine-mediated mitigation of abiotic stress through ROS scavenging.

General Workflow for Assessing Theanine's Role in Stress Tolerance

Caption: General experimental workflow for studying theanine's role in plant stress.

Experimental Protocols

Quantification of L-Theanine by HPLC

This protocol is based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which avoids the need for complex derivatization.

-

Sample Preparation:

-

Grind 0.5 g of fresh plant tissue (or 0.1 g dry tissue) to a fine powder in liquid nitrogen.

-

Extract the powder with 10 mL of ultrapure water in a boiling water bath for 20 minutes.

-

Centrifuge the extract at 10,000 x g for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B52724) (B). A common gradient might be: 0-5 min, 100% A; 5-10 min, linear gradient to 95% A/5% B; 10-15 min, hold at 95% A/5% B.

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve using a certified L-theanine standard at several concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).

-

Calculate the theanine concentration in the samples by comparing the peak area to the standard curve.

-

Antioxidant Enzyme Activity Assays

-

Enzyme Extraction:

-

Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).

-

Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

-

The supernatant is the crude enzyme extract. Determine the protein concentration using the Bradford method.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

The assay is based on the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT).

-

The 3 mL reaction mixture contains: 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, 2 µM riboflavin, 0.1 mM EDTA, and 50-100 µL of enzyme extract.

-

Illuminate the reaction tubes under a fluorescent lamp (e.g., 15 W) for 15-20 minutes.

-

A control reaction without the enzyme extract will develop maximum color.

-

Measure the absorbance at 560 nm.

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

-

-

Catalase (CAT) Activity Assay:

-

The assay measures the rate of H₂O₂ decomposition.

-

The 3 mL reaction mixture contains: 50 mM phosphate buffer (pH 7.0) and 15 mM H₂O₂.

-

Initiate the reaction by adding 100 µL of enzyme extract.

-

Measure the decrease in absorbance at 240 nm for 2 minutes.

-

Calculate the activity using the extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹).

-

-

Ascorbate Peroxidase (APX) Activity Assay:

-

The assay measures the rate of ascorbate oxidation.

-

The 1 mL reaction mixture contains: 50 mM potassium phosphate buffer (pH 7.0), 0.5 mM ascorbate, 0.1 mM H₂O₂, and 100 µL of enzyme extract.

-

Initiate the reaction by adding H₂O₂.

-

Measure the decrease in absorbance at 290 nm for 2 minutes.

-

Calculate the activity using the extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹).

-

Gene Expression Analysis by qRT-PCR

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a suitable kit (e.g., RNeasy Plant Mini Kit) or a CTAB-based method, including a DNase treatment step to remove genomic DNA contamination.

-

Verify RNA integrity using gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR Reaction:

-

Design primers for target genes (e.g., CsSOD, CsCAT, CsAPX, CsTS) and a stable reference gene (e.g., actin or GAPDH validated for C. sinensis under the specific experimental conditions).

-

Set up the 20 µL PCR reaction: 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, and 1-2 µL of diluted cDNA.

-

Perform the reaction in a real-time PCR system with a typical program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melting curve analysis to verify primer specificity.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Conclusion and Future Directions

L-theanine is a pivotal metabolite in the defense physiology of Camellia sinensis and potentially other plants. Its role in conferring tolerance to abiotic stress through the modulation of ROS homeostasis is well-established. Theanine acts as both a protective compound and a signaling molecule, enhancing the plant's antioxidant capacity.

The involvement of theanine in biotic stress defense is an emerging and exciting field of research. Current evidence indicates that theanine levels are modulated during pathogen and herbivore interactions and that theanine can exert direct antimicrobial effects. However, the precise signaling mechanisms linking theanine to canonical defense pathways like those regulated by jasmonic and salicylic acid remain to be fully elucidated.

Future research should focus on:

-

Elucidating the signaling cascade: Identifying the receptors and downstream signaling components that mediate theanine-induced stress responses.

-

Investigating the role in biotic stress: Determining whether theanine's primary role in biotic defense is as a direct antimicrobial/anti-herbivore compound or as a modulator of defense signaling (e.g., priming).

-

Translational applications: Exploring the potential of metabolic engineering to enhance theanine production in other crop plants to improve their resilience to both abiotic and biotic stresses.

This guide provides a foundational resource for professionals aiming to explore and leverage the defensive properties of theanine in plants, with potential applications in crop improvement and the development of novel plant-protecting agents.

References

- 1. Recent Advances in the Specialized Metabolites Mediating Resistance to Insect Pests and Pathogens in Tea Plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Defensive Responses of Tea Plants (Camellia sinensis) Against Tea Green Leafhopper Attack: A Multi-Omics Study [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Tea plant (Camellia sinensis) lipid metabolism pathway modulated by tea field microbe (Colletotrichum camelliae) to promote disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Theanine Metabolism in Tea Plants: Biological Functions and Stress Tolerance Mechanisms [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Theanine Improves Salt Stress Tolerance via Modulating Redox Homeostasis in Tea Plants (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theanine, a tea-plant-specific non-proteinogenic amino acid, is involved in the regulation of lateral root development in response to nitrogen status - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Defensive Responses of Tea Plants (Camellia sinensis) Against Tea Green Leafhopper Attack: A Multi-Omics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Response of Growth and Transcriptome Profiles of Tea Grey Blight Disease Pathogen Pestalotiopsis theae to the Variation of Exogenous L-Theanine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Thesinine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thesinine, a pyrrolizidine (B1209537) alkaloid, and its glycosidic derivatives. The information presented herein is crucial for the identification, characterization, and analysis of these compounds in various matrices, aiding in phytochemical research and drug development.

Spectroscopic Data

The structural elucidation of this compound and its derivatives has been primarily accomplished through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and to a lesser extent, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy.

This compound

This compound is the aglycone core of several naturally occurring pyrrolizidine alkaloids. Its structure has been confirmed through detailed spectroscopic analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 1 | 4.15 (m) | 75.8 |

| 2 | 2.05 (m), 2.20 (m) | 34.5 |

| 3 | 3.20 (m), 3.95 (m) | 54.1 |

| 5 | 2.80 (m), 3.40 (m) | 53.8 |

| 6 | 1.95 (m) | 29.7 |

| 7 | 1.95 (m) | 61.9 |

| 8 | 3.35 (m) | 60.5 |

| 9 | 4.75 (d, J=13.5), 4.90 (d, J=13.5) | 62.3 |

| 2' | 6.30 (d, J=16.0) | 118.5 |

| 3' | 7.60 (d, J=16.0) | 144.8 |

| 1'' | - | 126.0 |

| 2'', 6'' | 7.45 (d, J=8.5) | 129.8 |

| 3'', 5'' | 6.80 (d, J=8.5) | 115.9 |

| 4'' | - | 159.5 |

| C=O | - | 167.2 |

Note: Data is compiled based on the aglycone moiety discussed in Herrmann et al., 2002.[1][2]

Table 2: Mass Spectrometry, IR, and UV-Vis Data for this compound

| Technique | Data |

| Mass Spectrometry (ESI-MS) | m/z 288.1 [M+H]⁺ |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400 (O-H), ~1710 (C=O, ester), ~1630 (C=C), ~1605, 1515 (aromatic C=C) |

| UV-Vis Spectroscopy (nm) | λmax ~225, ~310 |

This compound-4'-O-β-D-glucoside

This glycosylated form of this compound has been isolated from Borago officinalis.[1][3]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound-4'-O-β-D-glucoside

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Aglycone (this compound) | ||

| 1 | 4.16 (m) | 75.9 |

| 2 | 2.06 (m), 2.21 (m) | 34.6 |

| 3 | 3.22 (m), 3.96 (m) | 54.2 |

| 5 | 2.81 (m), 3.42 (m) | 53.9 |

| 6 | 1.96 (m) | 29.8 |

| 7 | 1.96 (m) | 62.0 |

| 8 | 3.36 (m) | 60.6 |

| 9 | 4.76 (d, J=13.5), 4.91 (d, J=13.5) | 62.4 |

| 2' | 6.45 (d, J=16.0) | 117.5 |

| 3' | 7.65 (d, J=16.0) | 145.1 |

| 1'' | - | 127.2 |

| 2'', 6'' | 7.55 (d, J=8.8) | 129.5 |

| 3'', 5'' | 7.15 (d, J=8.8) | 117.1 |

| 4'' | - | 160.8 |

| C=O | - | 167.0 |

| Glucose Moiety | ||

| 1''' | 5.05 (d, J=7.5) | 101.2 |

| 2''' | 3.50-3.70 (m) | 74.8 |

| 3''' | 3.50-3.70 (m) | 77.9 |

| 4''' | 3.50-3.70 (m) | 71.3 |

| 5''' | 3.50-3.70 (m) | 78.2 |

| 6''' | 3.75 (dd, J=12.0, 5.0), 3.90 (dd, J=12.0, 2.0) | 62.5 |

Note: Data is based on Herrmann et al., 2002.[1][3]

E/Z-Thesinine-O-4'-α-rhamnoside

Stereoisomers of this compound rhamnoside have been identified in grasses of the Poaceae family.[4]

Table 4: ¹H and ¹³C NMR Spectroscopic Data for E-Thesinine-O-4'-α-rhamnoside

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Aglycone (this compound) | ||

| 1 | ~4.15 | ~76.0 |

| 2 | ~2.0-2.2 | ~34.7 |

| 3 | ~3.2, ~3.9 | ~54.3 |

| 5 | ~2.8, ~3.4 | ~54.0 |

| 6 | ~1.95 | ~29.9 |

| 7 | ~1.95 | ~62.1 |

| 8 | ~3.35 | ~60.7 |

| 9 | ~4.7-4.9 | ~62.5 |

| 2' | ~6.40 (d, J=16.0) | ~117.8 |

| 3' | ~7.62 (d, J=16.0) | ~145.0 |

| 1'' | - | ~127.5 |

| 2'', 6'' | ~7.50 (d, J=8.5) | ~129.6 |

| 3'', 5'' | ~7.10 (d, J=8.5) | ~117.0 |

| 4'' | - | ~160.5 |

| C=O | - | ~167.1 |

| Rhamnose Moiety | ||

| 1''' | ~5.40 (d, J=1.5) | ~99.5 |

| 2''' | ~4.10 (m) | ~72.0 |

| 3''' | ~3.80 (m) | ~72.2 |

| 4''' | ~3.50 (m) | ~73.5 |

| 5''' | ~3.95 (m) | ~70.5 |

| 6''' | ~1.30 (d, J=6.0) | ~18.5 |

Note: Approximate data based on Koulman et al., 2008.[4]

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound and its derivatives, based on established procedures for pyrrolizidine alkaloids.

Isolation and Purification

-

Extraction: Dried and ground plant material (e.g., seeds of Borago officinalis) is defatted with a non-polar solvent like hexane. The defatted material is then extracted with aqueous methanol (B129727).

-

Acid-Base Partitioning: The methanol extract is evaporated, and the residue is dissolved in dilute acid (e.g., 0.5 M H₂SO₄). This acidic solution is washed with a moderately polar solvent (e.g., diethyl ether or chloroform) to remove neutral and weakly basic impurities.

-

Alkaloid Extraction: The acidic aqueous phase is then made basic (pH ~9-10) with a base such as ammonia (B1221849) or sodium carbonate and extracted with a chlorinated solvent like chloroform (B151607) or dichloromethane (B109758) to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures with increasing polarity) to separate the individual alkaloids. Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

NMR Spectroscopy

-

Sample Preparation: 1-5 mg of the purified alkaloid is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00).

-